3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its structural diversity and potential applications in medicinal chemistry. It is classified as a pyrrole derivative, which is characterized by a five-membered aromatic ring containing nitrogen. The compound's molecular formula is with a molecular weight of approximately .
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves multiple steps typically beginning with the formation of the pyrrole ring. Various synthetic methods can be employed, including:
These processes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be represented using various chemical notation systems:
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC)O
XCGSSANRQXPABL-ZNTNEXAZSA-N
The structural characteristics include:
This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and material sciences .
The mechanism of action for 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is primarily studied in pharmacological contexts. It is believed to interact with various biological targets, potentially influencing pathways related to inflammation, cancer proliferation, or neuroprotective effects.
Key processes include:
Further research is needed to elucidate its precise mechanisms and therapeutic potentials .
The applications of 3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one span various scientific fields:
Continued exploration into this compound's properties may lead to significant advancements in therapeutic agents and innovative materials .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: